2-Imino-7-oxidopurin-7-ium-6-one
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Overview
Description
2-Imino-7-oxidopurin-7-ium-6-one is a heterocyclic compound with significant importance in various scientific fields. This compound, characterized by its unique structure, is a derivative of purine, a fundamental component in many biological molecules such as DNA and RNA. Its unique chemical properties make it a subject of interest in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Imino-7-oxidopurin-7-ium-6-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact and enhance sustainability.
Chemical Reactions Analysis
Types of Reactions: 2-Imino-7-oxidopurin-7-ium-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidized derivatives, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can convert it into more reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated solvents, strong bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidized purine derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-Imino-7-oxidopurin-7-ium-6-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in biological systems, particularly in the context of nucleic acid chemistry and enzymatic reactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interact with biological macromolecules.
Industry: In industrial applications, it is used in the manufacture of pharmaceuticals and as a component in certain chemical processes.
Mechanism of Action
The mechanism by which 2-Imino-7-oxidopurin-7-ium-6-one exerts its effects involves its interaction with molecular targets such as enzymes and nucleic acids. It can inhibit or activate specific pathways by binding to active sites or altering the structure of target molecules. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and therapeutic contexts.
Comparison with Similar Compounds
- 2-Amino-1,7-dihydro-6H-purin-6-one
- 7-Deazapurine derivatives
- Imidazolin-2-imino compounds
Comparison: Compared to these similar compounds, 2-Imino-7-oxidopurin-7-ium-6-one is unique due to its specific imino and oxidized functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C5H3N5O2 |
---|---|
Molecular Weight |
165.11 g/mol |
IUPAC Name |
2-imino-7-oxidopurin-7-ium-6-one |
InChI |
InChI=1S/C5H3N5O2/c6-5-8-3-2(4(11)9-5)10(12)1-7-3/h1H,(H2,6,9,11) |
InChI Key |
ZOTSKNKNZKCBRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=N)NC(=O)C2=[N+]1[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.